molecular formula C5H6ClNO2S B1380058 (1-Cyanocyclopropyl)methanesulfonyl chloride CAS No. 1461707-09-4

(1-Cyanocyclopropyl)methanesulfonyl chloride

Cat. No.: B1380058
CAS No.: 1461707-09-4
M. Wt: 179.63 g/mol
InChI Key: YCQUANRKFHCAHH-UHFFFAOYSA-N
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Description

(1-Cyanocyclopropyl)methanesulfonyl chloride: is an organic compound with the molecular formula C₅H₆ClNO₂S. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound is characterized by a cyclopropyl ring attached to a methanesulfonyl chloride group and a cyano group, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Cyanocyclopropyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopropyl cyanide precursor. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1-Cyanocyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

    Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of various functionalized derivatives.

    Cycloaddition Reactions: The cyclopropyl ring can undergo cycloaddition reactions with dienes and other unsaturated compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Electrophiles: Halogens, acids.

    Catalysts: Lewis acids, transition metal catalysts.

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: (1-Cyanocyclopropyl)methanesulfonyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (1-Cyanocyclopropyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating substitution reactions, while the cyano group can participate in addition reactions. The cyclopropyl ring provides structural rigidity and can undergo cycloaddition reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Lacks the cyano and cyclopropyl groups, making it less versatile.

    Cyclopropylmethanesulfonyl Chloride: Lacks the cyano group, limiting its reactivity in addition reactions.

    (1-Cyanocyclopropyl)methanesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, altering its reactivity and applications.

Uniqueness: (1-Cyanocyclopropyl)methanesulfonyl chloride is unique due to the presence of both the cyano and cyclopropyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable building block in organic synthesis and research applications.

Properties

IUPAC Name

(1-cyanocyclopropyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQUANRKFHCAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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